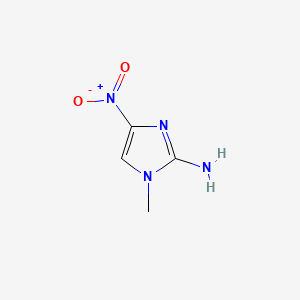

1-Methyl-4-nitro-1H-imidazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

1-methyl-4-nitroimidazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N4O2/c1-7-2-3(8(9)10)6-4(7)5/h2H,1H3,(H2,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUYKVFDYGWBTGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=C1N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1 Methyl 4 Nitro 1h Imidazol 2 Amine and Its Derivatives

Direct Synthetic Routes to the 1-Methyl-4-nitro-1H-imidazol-2-amine Core

The construction of the this compound scaffold can be approached through methods that either build the substituted imidazole (B134444) ring from acyclic precursors or introduce the required functional groups onto a pre-existing imidazole core in a regioselective manner.

Imidazole Ring Construction Strategies and Cyclization

The fundamental imidazole skeleton can be assembled through various cyclization strategies. Many of these methods can be adapted to produce substituted imidazoles by selecting appropriately functionalized starting materials. wikipedia.org

One of the most classic methods is the Debus-Radziszewski imidazole synthesis , which involves a three-component condensation of a dicarbonyl compound (a glyoxal), an aldehyde, and ammonia (B1221849). wikipedia.org To hypothetically construct a precursor for the target molecule, one could envision using a substituted glyoxal, formaldehyde, and a methylamine (B109427) source.

A more contemporary and versatile approach is the Van Leusen imidazole synthesis , which utilizes tosylmethyl isocyanide (TosMIC) as a key reagent. This method allows for the preparation of imidazoles from aldimines, which can be generated in situ. wikipedia.org

For the specific synthesis of 2-aminoimidazole precursors, a common route involves the reaction of an α-haloketone with a guanidine (B92328) derivative. For example, a practical three-step synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine has been reported, involving cyclization, hydrolysis, and subsequent methylation. researchgate.net Another established method for creating the 2-aminoimidazole core is the reaction of aminoacetaldehyde dimethyl acetal (B89532) with S-methylisothiourea sulfate, followed by cyclization. nih.govgoogle.com These 2-aminoimidazole precursors can then be subjected to methylation and nitration to yield the desired product, as will be discussed in subsequent sections.

Regioselective Nitration Protocols for Imidazole Derivatives

The introduction of a nitro group at a specific position on the imidazole ring is a critical step in the synthesis of the target compound. The regioselectivity of this electrophilic aromatic substitution is highly dependent on the directing effects of the substituents already present on the ring and the nitrating agent used. researchgate.net

The direct nitration of 1-methylimidazole (B24206) is a key step toward obtaining the 1-methyl-4-nitro-1H-imidazole intermediate. Research has shown that this nitration can be achieved with high regioselectivity. For instance, nitration of 1-methylimidazole with a mixture of nitric acid and sulfuric acid can yield the 1-methyl-4-nitro isomer, although the formation of the 1-methyl-5-nitro-1H-imidazole isomer is also possible. nih.gov

A crucial intermediate for one synthetic pathway to the target molecule is 2-chloro-4-nitroimidazole (B123238). This can be synthesized by the nitration of 2-chloroimidazole. The reaction, when carried out with nitronium tetrafluoroborate (B81430) in nitromethane, yields the desired product. nih.gov Another method involves treating 2-chloroimidazole with a mixture of fuming nitric acid and oleum (B3057394) in sulfuric acid, which gives 2-chloro-4-nitroimidazole in high yield. google.comchemicalbook.com This chlorinated intermediate can then be methylated at the N1 position.

| Starting Material | Nitrating Agent(s) | Solvent/Conditions | Major Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-chloroimidazole | Nitronium tetrafluoroborate | Nitromethane, room temp. | 2-Chloro-4-nitroimidazole | 62.93% | nih.gov |

| 2-chloroimidazole | Fuming nitric acid, Oleum | Sulfuric acid, 45-110°C | 2-Chloro-4-nitroimidazole | 87.3% | google.comchemicalbook.com |

| 1-methylimidazole | Nitric acid, Sulfuric acid | - | 1-Methyl-5-nitroimidazole | - | nih.gov |

Introduction of the Amino Functionality onto the Imidazole Ring

Introducing the amino group at the C2 position can be achieved through several strategic approaches. A highly effective method is the nucleophilic aromatic substitution (SNAr) of a suitable leaving group, such as a halogen, from the C2 position of the 1-methyl-4-nitroimidazole (B145534) core.

The synthesis begins with the preparation of a 2-halo-1-methyl-4-nitroimidazole intermediate. As detailed previously (Section 2.1.2), 2-chloro-4-nitroimidazole can be synthesized efficiently. google.comnih.govchemicalbook.com This intermediate can then be methylated. For example, the synthesis of 2-chloro-1-methyl-5-nitro-imidazole (an isomer) is achieved by reacting 2-chloro-4(5)-nitroimidazole with dimethyl sulfate. chemicalbook.com A similar N-methylation of 2-chloro-4-nitroimidazole would yield 2-chloro-1-methyl-4-nitroimidazole. This key intermediate can then undergo amination. The reaction involves treating the 2-chloro derivative with ammonia (or a protected form of ammonia) in a suitable solvent, often at elevated temperature and pressure. The electron-withdrawing nitro group at the C4 position activates the C2 position for nucleophilic attack, facilitating the displacement of the chloride ion by the amino group to form this compound.

An alternative strategy involves starting with a 2-aminoimidazole precursor, which is then N-methylated and subsequently nitrated. For instance, 2-aminoimidazole can be converted to 2-nitroimidazole (B3424786) via diazotization followed by nitration. nih.gov However, achieving regioselective nitration at the C4 position after N1-methylation of 2-aminoimidazole can be challenging due to the strong activating nature of the amino group.

Functionalization and Derivatization Approaches from Precursors

Once the this compound core is synthesized, it can serve as a precursor for a variety of derivatives through transformations of the nitro group or modifications of the exocyclic amine.

Transformations of Nitroimidazole Intermediates

Nitroimidazole intermediates are versatile platforms for further molecular elaboration. A common transformation is the N-alkylation of the imidazole ring nitrogen when it is not already substituted. The alkylation of 2-methyl-4(5)-nitroimidazole and 4(5)-nitroimidazole has been studied extensively. researchgate.netderpharmachemica.com These reactions are typically carried out using an alkylating agent (e.g., alkyl halides, sulfates) in the presence of a base. The choice of base and solvent can influence the regioselectivity of the alkylation, yielding either the N1 or N3 substituted product. For instance, the alkylation of 2-methyl-4(5)-nitroimidazole with various benzyl (B1604629) and butyl halides using a phase transfer catalyst like tetrabutylammonium (B224687) bromide (TBAB) and potassium carbonate in acetonitrile (B52724) provides a high yield of the corresponding N1-alkylated-4-nitroimidazole isomers. researchgate.netresearchgate.net

| Nitroimidazole Precursor | Alkylating Agent | Base/Catalyst | Solvent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 2-methyl-4(5)-nitroimidazole | Benzyl bromide | K₂CO₃ / TBAB | Acetonitrile | Room Temp. | 1-Benzyl-2-methyl-4-nitro-1H-imidazole | Excellent | researchgate.net |

| 4(5)-nitroimidazole | Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60°C | Ethyl 2-(4-nitro-1H-imidazol-1-yl)acetate | 85% | derpharmachemica.com |

| 4(5)-nitro-2-methylimidazole | Methyl bromoacetate | K₂CO₃ | DMF | - | Methyl 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetate | - | nih.gov |

| 2-nitroimidazole | Epichlorohydrin | - | Ethanol | Reflux | 1-(3-Chloro-2-hydroxypropyl)-2-nitroimidazole | - | nih.gov |

These N-alkylated nitroimidazole intermediates can then undergo further reactions. For example, the condensation of 1-(3-chloro-2-hydroxypropyl)-2-nitroimidazole with piperidine (B6355638) is a key step in the synthesis of Pimonidazole. nih.gov Similarly, 2-nitroimidazole can be condensed with methyl chloroacetate (B1199739) to form methyl-2-nitro-1-imidazolylacetate, a precursor for Benznidazole (B1666585). nih.gov

Modification of the Exocyclic Amine Group (e.g., acylation, alkylation)

The exocyclic 2-amino group of this compound is a key site for derivatization. Standard acylation and alkylation reactions can be employed to introduce a wide variety of substituents, thereby modifying the compound's properties.

Acylation can be achieved by reacting the amine with acylating agents such as acid chlorides or anhydrides in the presence of a base to neutralize the acid byproduct. This leads to the formation of the corresponding amides. For example, the synthesis of 2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide demonstrates the reactivity of a related system towards acylation-type reactions. nih.gov

Alkylation of the exocyclic amine can be performed using alkyl halides. This reaction typically requires a base to deprotonate the amine, forming a more nucleophilic species. The synthesis of various α-[[(2-haloethyl)amino]methyl]-2-nitro-1H-imidazole-1-ethanols, which are prodrugs of aziridine-containing analogues, showcases the modification of an amino group attached to a nitroimidazole core. nih.gov These reactions highlight that the amino group can be functionalized to introduce complex side chains. The existence of compounds like 2,2-dimethyl-N-[2-methyl-2-(4-nitro-1H-imidazol-1-yl)propyl]propan-1-amine further confirms that N-alkylation of the exocyclic amine on related scaffolds is a known synthetic transformation. nih.gov

Synthesis of Conjugates and Hybrid Molecules incorporating the Nitroimidazole Core

The strategy of creating conjugates and hybrid molecules by linking the nitroimidazole scaffold to other pharmacologically active moieties is a prominent approach in drug discovery. This molecular hybridization aims to develop new chemical entities with potentially synergistic or novel activities.

A variety of synthetic methods are employed to create these complex molecules. For instance, new series of aminoacetylenic nitroimidazole piperazine (B1678402) hybrid compounds have been prepared through a three-component Mannich-type reaction. researchgate.net This reaction couples a nitroimidazole containing a propargylic moiety with a secondary amine (like piperazine) and formaldehyde, utilizing a Copper(I) catalyst. researchgate.net Similarly, pyrazole-nitroimidazole hybrids have been synthesized, demonstrating the versatility of the nitroimidazole core in creating diverse molecular structures. nih.gov

Another common technique is "click chemistry," specifically the copper-catalyzed azide-alkyne cycloaddition, which has been used to synthesize 2-nitroimidazole-1,2,3-triazole sulfonamide hybrids in satisfactory yields. nih.gov The synthesis of nitroimidazole-spermidine derivatives has also been reported, involving the reaction of 1-(oxiranylmethyl)-2-nitroimidazole with a protected spermidine (B129725) derivative, followed by deprotection. mdpi.com

The synthesis of 5-substituted-2-(2-methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles represents another example of creating hybrid molecules, where the nitroimidazole moiety is linked to an oxadiazole ring. mdpi.com Furthermore, new derivatives have been synthesized by reacting 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanamine with various benzoyl chlorides, showcasing a straightforward method for creating amide-linked hybrids. brieflands.com

Table 1: Examples of Synthesized Nitroimidazole Conjugates and Hybrids

| Hybrid/Conjugate Class | Synthetic Approach | Key Reagents | Reference |

|---|---|---|---|

| Piperazine-nitroimidazole hybrids | Mannich-type reaction | Propargylic nitroimidazole, piperazine, formaldehyde, Cu(I) catalyst | researchgate.net |

| Pyrazole-nitroimidazole hybrids | Multi-step synthesis | Nitroimidazole precursors, pyrazole (B372694) precursors | nih.gov |

| Nitroimidazole-1,2,3-triazole sulfonamide hybrids | Click Chemistry (Copper-catalyzed azide-alkyne cycloaddition) | Azide-functionalized nitroimidazole, terminal alkyne sulfonamide | nih.gov |

| Nitroimidazole-spermidine conjugates | Ring-opening of oxirane | 1-(Oxiranylmethyl)-2-nitroimidazole, protected spermidine | mdpi.com |

| 2-(2-Methyl-4-nitro-1-imidazomethyl)-1,3,4-oxadiazoles | Microwave-assisted synthesis | 2-Methyl-4-nitro-1-imidazole, substituted oxadiazoles | mdpi.com |

| Amide-linked nitroimidazole hybrids | Acylation | 2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethanamine, benzoyl chlorides | brieflands.com |

Catalyst-Mediated Synthetic Transformations involving the Imidazole Scaffold

Catalysis is fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. chemscene.com In the context of the imidazole scaffold, various catalysts are employed to facilitate its construction and functionalization. biomedpharmajournal.orgsemanticscholar.org

Heterogeneous catalysts are particularly valuable due to their ease of separation and recyclability. For example, Cr2O3 nanoparticles have been effectively used for the synthesis of polysubstituted imidazoles via a microwave-assisted reaction in water. researchgate.net Other nanoparticle-based catalysts, such as CuFe2O4NPs and Fe3O4@SiO2/bipyridinium nanocomposites, have been utilized in multicomponent reactions to produce tetrasubstituted imidazoles. nih.gov

Solid acid catalysts also play a crucial role. A mesoporous SO42-/ZrO2-CeO2 superacid has been developed to catalyze the nitration of imidazole, providing a high-yield, environmentally friendly alternative to traditional mixed acids. google.com In homogeneous catalysis, metal complexes are widely used. Rhodium and gold catalysts have been employed in [3+2] cycloaddition reactions for the synthesis of substituted imidazoles. rsc.org Nickel-catalyzed reactions have been reported for the synthesis of 2-phenyl-1H-phenanthro[9,10-d]imidazoles, and palladium nanoparticles have been used for N-arylimidazole synthesis. biomedpharmajournal.org

Table 2: Catalysts in Imidazole Synthesis and Transformation

| Catalyst | Type | Reaction | Advantage | Reference |

|---|---|---|---|---|

| Cr₂O₃ Nanoparticles | Heterogeneous | Polysubstituted imidazole synthesis | Reusable, efficient under microwave/water conditions | researchgate.net |

| SO₄²⁻/Y₂O₃ | Heterogeneous | Tetrasubstituted imidazole synthesis | Reusable up to five times with no significant loss in efficiency | nih.gov |

| Fe₃O₄@SiO₂/BNC | Heterogeneous (Nanocomposite) | Tetrasubstituted imidazole synthesis | Reusable, solvent-free conditions | nih.gov |

| SO₄²⁻/ZrO₂-CeO₂ | Heterogeneous (Superacid) | Imidazole Nitration | High yield, avoids corrosive mixed acids, environmentally friendly | google.com |

| Nickel complexes | Homogeneous | Michael addition, phenanthro[9,10-d]imidazole synthesis | High yields, short reaction times | biomedpharmajournal.orgresearchgate.net |

| Palladium Nanoparticles | Heterogeneous | N-Arylimidazole synthesis | High yields under ultrasonic conditions | biomedpharmajournal.org |

| Rhodium/Gold complexes | Homogeneous | [3+2] Cycloaddition | Synthesis of specifically substituted imidazoles | rsc.org |

Principles of Green Chemistry Applied to Nitroimidazole Synthesis

The application of green chemistry principles to the synthesis of nitroimidazoles is a growing area of focus, aiming to reduce the environmental impact of chemical processes. mdpi.com Key strategies include the use of alternative energy sources, environmentally benign solvents, and safer reagents.

Microwave-assisted synthesis is a prominent green technique that often leads to dramatically reduced reaction times, increased yields, and cleaner reactions compared to conventional heating. mdpi.com This has been successfully applied to the synthesis of benznidazole from 2-nitro-1H-imidazole and N-benzyl-2-hydroxyacetamide, providing an eco-friendly and economical method. nih.gov Another example is the solvent-free synthesis of azomycin (B20884) from 2-nitroimidazole using potter's clay under microwave conditions. nih.gov

Ultrasound-mediated synthesis is another energy-efficient method that can accelerate reactions and improve yields. mdpi.com Solvent-free approaches, such as grinding reactants together with a mortar and pestle, represent another key green strategy by eliminating solvent waste entirely. mdpi.com

The choice of reagents and catalysts is also critical. An environmentally friendly nitration process for imidazole has been developed using a solid superacid catalyst (SO42-/ZrO2-CeO2) and N2O5/fuming nitric acid, which avoids the use of highly corrosive and polluting mixed acids like sulfuric acid. google.com The use of dinitrogen pentoxide (N2O5) is itself considered a "greener" nitrating agent, reducing the amount of spent acid generated. google.com Furthermore, using water as a solvent, as demonstrated in the Cr2O3 nanoparticle-catalyzed synthesis of imidazoles, is a cornerstone of green chemistry. researchgate.net

Optimization of Synthetic Pathways for Enhanced Yield and Selectivity

Optimizing synthetic pathways is crucial for making chemical processes more efficient, cost-effective, and scalable. For nitroimidazole synthesis, this often involves the systematic variation of reaction parameters such as temperature, solvent, base, and catalyst to maximize product yield and control regioselectivity.

A key challenge in the synthesis of substituted imidazoles is controlling the position of substitution (regioselectivity), particularly during N-alkylation. Studies on the alkylation of 4-nitroimidazole (B12731) and 2-methyl-5-nitroimidazole (B138375) have shown that reaction conditions are critical. derpharmachemica.comresearchgate.net For instance, the choice of base and solvent significantly impacts yield. The use of potassium carbonate (K2CO3) as a base in acetonitrile as a solvent at an elevated temperature of 60°C was found to markedly improve the yields of N-alkylated derivatives (66-85%) compared to reactions at room temperature or with other base/solvent combinations. derpharmachemica.comresearchgate.net

The use of phase-transfer catalysis (PTC) offers another powerful method for optimization. A highly regioselective N1-alkylation of 2-methyl-4(5)-nitroimidazole has been achieved with excellent yields at room temperature using a solid-liquid phase transfer catalyst, which avoids high temperatures and provides a simple workup procedure. researchgate.net

Optimization is also essential for large-scale production. In a practical, multi-gram synthesis of 1-methyl-4-phenyl-1H-imidazol-2-amine, reaction conditions were systematically investigated. researchgate.net It was found that controlling the addition of reagents to manage exothermic events and optimizing the ratio of reactants were key to improving the yield from marginal to a respectable 60% for a key step in the sequence. researchgate.net Industrial processes for producing intermediates like 2-methyl-5-nitroimidazole also rely on carefully optimized conditions, including specific temperature profiles for the addition of reagents to ensure both safety and high yield. patsnap.com

Table 3: Optimization of N-Alkylation of 4-Nitroimidazole

| Alkylating Agent | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzyl bromide | K₂CO₃ | Acetonitrile | Room Temp | 40 | derpharmachemica.comresearchgate.net |

| Benzyl bromide | K₂CO₃ | Acetonitrile | 60 | 85 | derpharmachemica.comresearchgate.net |

| Benzyl bromide | KOH | Acetonitrile | Room Temp | <28 | derpharmachemica.comresearchgate.net |

| Ethyl bromoacetate | K₂CO₃ | Acetonitrile | 60 | 82 | derpharmachemica.comresearchgate.net |

| Allyl bromide | K₂CO₃ | Acetonitrile | 60 | 78 | derpharmachemica.comresearchgate.net |

| Propargyl bromide | K₂CO₃ | Acetonitrile | 60 | 75 | derpharmachemica.comresearchgate.net |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 1 Methyl 4 Nitro 1h Imidazol 2 Amine

Electrophilic Aromatic Substitution on the Imidazole (B134444) Ring System

The imidazole ring is an electron-rich aromatic system, generally susceptible to electrophilic attack. globalresearchonline.netlibretexts.org However, the presence of various substituents significantly modulates this reactivity.

The imidazole ring in 1-Methyl-4-nitro-1H-imidazol-2-amine possesses three key substituents that direct the outcome of electrophilic aromatic substitution: the N-methyl group at position 1, the amino group at position 2, and the nitro group at position 4.

N-Methyl Group (-CH₃): The N-methyl group is an activating group that donates electron density to the imidazole ring through an inductive effect, thereby increasing its nucleophilicity and reactivity towards electrophiles. wikipedia.org

Amino Group (-NH₂): The amino group is a strongly activating, ortho-para directing group due to its ability to donate its lone pair of electrons into the aromatic system via resonance. organicchemistrytutor.com In the context of the imidazole ring, this would activate the adjacent C5 position.

Nitro Group (-NO₂): The nitro group is a powerful deactivating group that withdraws electron density from the ring through both inductive and resonance effects. libretexts.orgorganicchemistrytutor.com This deactivation significantly reduces the ring's reactivity towards electrophiles. Nitro groups are typically meta-directing in benzene (B151609) systems. organicchemistrytutor.com

In this compound, the activating effects of the N-methyl and amino groups are in opposition to the strong deactivating effect of the nitro group. The amino group at C2 would strongly direct an incoming electrophile to the C5 position. However, the potent electron-withdrawing nature of the nitro group at C4 significantly deactivates the entire ring, making electrophilic substitution reactions challenging to achieve. The position most susceptible to electrophilic attack would likely be the C5 position, as it is activated by the adjacent amino group and is not directly deactivated by the resonance effect of the nitro group in the same way the C5 position would be in a 4-nitroimidazole (B12731) without the C2-amino group.

Table 1: Directing Effects of Substituents on the Imidazole Ring

| Substituent | Position | Electronic Effect | Directing Influence |

| -CH₃ | N1 | Activating (Inductive) | Ortho, Para-directing (activates C2 and C5) |

| -NH₂ | C2 | Strongly Activating (Resonance) | Ortho, Para-directing (activates C5) |

| -NO₂ | C4 | Strongly Deactivating (Resonance and Inductive) | Meta-directing (deactivates C2 and C5) |

Nucleophilic Reactions at the Imidazole Core

The electron-deficient nature of the imidazole ring in this compound, a consequence of the potent nitro group, renders it susceptible to nucleophilic attack.

Nitroimidazoles are known to undergo Addition of Nucleophile, Ring Opening, and Ring Closure (ANRORC) reactions. rsc.orgnih.gov This mechanism provides a pathway for the transformation of the imidazole ring. Studies on related nitroimidazole derivatives have shown that nucleophilic attack can initiate a cascade of events leading to a rearranged product. rsc.org A computational study on the ANRORC-like transformation of 1,4-dinitro-1H-imidazole with anilines revealed that the reaction is initiated by a nucleophilic attack on the imidazole ring, followed by ring cleavage and subsequent cyclization to form a new heterocyclic system. rsc.org This type of reactivity is plausible for this compound, where a strong nucleophile could potentially initiate a similar ring-opening and closure sequence.

The regioselectivity of nucleophilic attack on the imidazole ring of this compound is influenced by the electronic effects of the substituents. The nitro group at C4 strongly withdraws electron density, making the adjacent C5 position and the C2 position electrophilic and thus susceptible to nucleophilic attack.

Studies on related 5-halo-4-nitroimidazoles have shown that nucleophilic displacement can occur, indicating the susceptibility of the C5 position to nucleophilic attack. researchgate.net In the case of this compound, the C2 position is also a potential site for nucleophilic attack due to the electron-withdrawing effect of the adjacent nitrogen atom and the nitro group at C4. Computational studies on 1,4-dinitro-1H-imidazole suggest that nucleophilic attack is favored at the C5 position. rsc.org The presence of the amino group at C2 in this compound may influence the relative reactivity of the C2 and C5 positions towards nucleophiles.

The nitro group plays a crucial role in activating the imidazole ring for nucleophilic substitution reactions. nih.govrsc.orgresearchgate.net Its strong electron-withdrawing nature significantly reduces the electron density of the aromatic ring, facilitating the attack of nucleophiles. nih.gov This activation is essential for nucleophilic aromatic substitution (SNAr) to occur, often allowing the displacement of a leaving group or even a hydrogen atom. In the context of this compound, the nitro group at the C4 position is pivotal in making the imidazole core susceptible to nucleophilic attack, a reaction that would be highly unlikely in its absence. globalresearchonline.net Research on other nitroaromatic compounds has demonstrated that the presence of one or more nitro groups is often a prerequisite for nucleophilic substitution to proceed. rsc.org

Redox Chemistry of the Nitro Functionality in Imidazoles

The nitro group of nitroimidazoles is readily reduced, a property that is central to their chemical and biological activity.

The reduction of the nitro group in nitroimidazoles can proceed through a series of one-electron transfer steps, leading to the formation of various reactive intermediates. researchgate.netnih.gov The initial one-electron reduction produces a nitro radical anion, which can be further reduced to a nitroso, hydroxylamino, and finally an amino group. nih.gov

The electrochemical reduction of nitroimidazoles has been studied using techniques like cyclic voltammetry. researchgate.net These studies have shown that the reduction potential is influenced by the substituents on the imidazole ring. For instance, the rates of reduction of various nitroimidazole compounds have been shown to correlate with their one-electron reduction potentials. nih.gov

In the case of this compound, the nitro group can be reduced to the corresponding amino group under specific conditions, for example, using hydrogen in the presence of a catalyst. This transformation highlights the redox-active nature of the nitro functionality within this molecule. The redox behavior is a key aspect of its chemical reactivity, influencing its stability and potential interactions in various chemical and biological systems.

Pathways for Nitro Group Reduction and Formation of Reactive Species

The reduction of the nitro group in this compound is a critical aspect of its chemical behavior and biological activity. This process can proceed through various pathways, including electrochemical and enzymatic routes, leading to the formation of several reactive intermediates and final products.

The reduction of nitro compounds, particularly nitroaromatics, is a well-established area of organic chemistry. wikipedia.org Common methods involve catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel. masterorganicchemistry.comcommonorganicchemistry.com Alternatively, metals such as iron, tin, or zinc in an acidic medium can effectively reduce the nitro group to an amine. masterorganicchemistry.comcommonorganicchemistry.comyoutube.com For instance, the use of iron in the presence of an acid like acetic acid offers a mild reduction method. commonorganicchemistry.com Another approach is the use of sodium sulfide (B99878) (Na2S), which can be advantageous when acidic or hydrogenation conditions are not suitable for the substrate. commonorganicchemistry.com

In the context of nitroimidazoles, electrochemical studies have provided detailed insights into the reduction mechanism. The voltammetric reduction of 1-methyl-4-nitroimidazole (B145534) derivatives has been investigated in different media to understand the influence of substituents on the reduction process. researchgate.net The reduction of a nitroimidazole can be a multi-electron process. For example, the four-electron reduction of a related compound, 2-nitroimidazole (B3424786), yields a 2-(hydroxylamino)imidazole. researchgate.net This hydroxylamine (B1172632) intermediate is often unstable and can undergo further reactions. researchgate.net

The initial step in the reduction of a nitro group often involves a one-electron transfer to form a nitro radical anion. researchgate.net The stability of this radical anion is a key factor in the subsequent reaction pathway. Under certain conditions, it is possible to observe the cyclic voltammetric couple corresponding to the one-electron reduction to the nitro radical anion. researchgate.net This species can then undergo further reduction.

The reduction process, whether chemical or enzymatic, typically proceeds through a series of intermediates. The six-electron reduction of a nitro group sequentially forms the nitroso (-NO), N-hydroxylamino (-NHOH), and finally the amino (-NH2) functional groups. nih.gov The reduction of the nitroso group to the hydroxylamino intermediate is generally much faster than the initial reduction of the nitro group, making the nitroso intermediate difficult to detect. nih.gov

Enzymatic reduction of nitro compounds is also a significant pathway, often catalyzed by a class of enzymes known as nitroreductases. nih.gov These enzymes can facilitate the complete reduction of aromatic and heterocyclic nitro compounds to their corresponding primary amines. researchgate.net For example, a nitroreductase from Bacillus tequilensis has been shown to be capable of such conversions. researchgate.net The intermediates in the enzymatic reduction sequence are also prone to oxidation, which can lead to the production of reactive oxygen species (ROS). nih.gov

The formation of reactive species is a key consequence of nitro group reduction. The N-hydroxylamino intermediate, in particular, is a critical species. It can undergo further reactions, including conjugation, which can lead to the formation of intermediates capable of generating highly reactive nitrenium or carbenium ions. nih.gov These reactive electrophiles can then interact with cellular macromolecules. The oxidation of other intermediates formed during nitroreduction can also lead to the production of superoxide (B77818) anions, establishing a futile redox cycle. nih.gov

The following table summarizes the key reactive species formed during the reduction of a nitro group:

| Precursor | Reactive Species | Formation Pathway |

| Nitro Group (NO₂) | Nitro Radical Anion (NO₂⁻) | One-electron reduction |

| Nitroso Group (NO) | N-Hydroxylamino Group (NHOH) | Two-electron reduction of the nitroso group |

| N-Hydroxylamino Group (NHOH) | Nitrenium/Carbenium Ion | Further reaction/rearrangement of the hydroxylamino intermediate |

| Reduction Intermediates | Superoxide Anion (O₂⁻) | Oxidation of intermediates by molecular oxygen |

Reactivity of the Exocyclic Amine Group

The exocyclic amine group at the 2-position of the imidazole ring in this compound significantly influences the molecule's chemical properties, particularly its basicity and its ability to participate in various chemical reactions.

Protonation Equilibria and Basicity Considerations

The exocyclic amine group possesses a lone pair of electrons, making it basic and capable of accepting a proton (H+). The basicity of this amine is influenced by the electronic effects of the imidazole ring and its substituents. The nitro group at the 4-position is a strong electron-withdrawing group, which tends to decrease the electron density on the imidazole ring and, consequently, on the exocyclic amine group. This electron-withdrawing effect reduces the basicity of the amine, making it a weaker base compared to an amine on a more electron-rich aromatic system.

The protonation of the amine group has significant consequences for the molecule's reactivity. For instance, in electrophilic aromatic substitution reactions, a protonated amino group is strongly deactivating and meta-directing. masterorganicchemistry.com

Condensation and Coupling Reactions involving the Amine

The exocyclic amine group is a nucleophile and can participate in a variety of condensation and coupling reactions. These reactions are fundamental in synthetic organic chemistry for the formation of new carbon-nitrogen bonds and the construction of more complex molecular architectures.

One common type of reaction is the formation of Schiff bases (imines) through condensation with aldehydes or ketones. This reaction typically occurs under acidic or basic catalysis and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration.

The amine group can also react with acylating agents, such as acid chlorides or anhydrides, to form amides. This acylation reaction is a common method for protecting the amine group or for introducing new functional groups into the molecule. masterorganicchemistry.com

Furthermore, the amine group can be involved in diazotization reactions, where it is treated with nitrous acid (generated from a nitrite (B80452) salt and a strong acid) to form a diazonium salt. Diazonium salts are versatile intermediates in organic synthesis and can undergo a range of subsequent reactions, including Sandmeyer, Schiemann, and azo coupling reactions.

The following table provides examples of condensation and coupling reactions involving an exocyclic amine group:

| Reactant | Reaction Type | Product |

| Aldehyde/Ketone | Condensation | Schiff Base (Imine) |

| Acid Chloride/Anhydride | Acylation | Amide |

| Nitrous Acid | Diazotization | Diazonium Salt |

Studies on Thermal Stability and Decomposition Mechanisms (Chemical Pathways)

The thermal stability and decomposition of this compound are important considerations for its handling, storage, and application. While detailed experimental studies on the specific thermal decomposition pathways of this compound are not extensively documented in the provided search results, general principles of thermal decomposition for nitroaromatic and heterocyclic compounds can be applied.

The presence of the nitro group, an energetic functional group, suggests that the compound may be thermally sensitive. The decomposition of nitroaromatic compounds often involves complex, multi-step reactions initiated by the cleavage of the C-NO2 bond. The energy of this bond is a key factor in determining the thermal stability of the molecule.

Upon heating, the initial decomposition step is likely the homolytic cleavage of the C-NO2 bond to generate a nitro radical (•NO2) and an imidazolyl radical. These highly reactive radical species can then initiate a cascade of secondary reactions, including:

Hydrogen Abstraction: The radicals can abstract hydrogen atoms from other molecules, leading to the formation of new radical species and stable molecules.

Radical-Radical Coupling: Radicals can combine with each other to form larger, more complex molecules.

Rearrangement Reactions: The imidazolyl radical may undergo ring-opening or other rearrangement reactions to form more stable products.

Oxidation-Reduction Reactions: The nitro group and its decomposition products can participate in intramolecular and intermolecular redox reactions.

The exocyclic amine group can also play a role in the decomposition process. It may undergo reactions with the decomposition products of the nitro group or participate in intermolecular condensation reactions at elevated temperatures.

The final decomposition products are likely to be a complex mixture of gases (such as NOx, CO, CO2, and N2) and solid carbonaceous residue. The exact composition of the products will depend on the specific conditions of decomposition, such as temperature, heating rate, and the presence of oxygen.

It is important to note that without specific experimental data from techniques like thermogravimetric analysis (TGA), differential scanning calorimetry (DSC), or pyrolysis-gas chromatography-mass spectrometry (Py-GC-MS), the proposed decomposition pathways remain speculative.

Sophisticated Spectroscopic and Crystallographic Characterization of 1 Methyl 4 Nitro 1h Imidazol 2 Amine and Analogues

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the molecular structure of organic compounds in solution. By analyzing the chemical environment of atomic nuclei like ¹H and ¹³C, it provides unambiguous evidence of the connectivity and spatial arrangement of atoms.

One-dimensional (1D) NMR provides foundational information about the types and numbers of protons and carbons in a molecule. For 1-Methyl-4-nitro-1H-imidazol-2-amine, the ¹H NMR spectrum is expected to show distinct signals corresponding to the different proton environments. Based on data from analogous compounds like 1-methyl-4-nitro-1H-imidazole, one would anticipate a singlet for the N-methyl group (N-CH₃), a singlet for the lone proton on the imidazole (B134444) ring (C5-H), and a broad signal for the amine protons (-NH₂). researchgate.netlibretexts.org The chemical shift of the N-methyl protons is typically observed around 3.7-3.8 ppm, while the imidazole ring proton would appear further downfield, likely in the 7.8-8.4 ppm region, due to the electronic effects of the nitro group. researchgate.netresearchgate.net The amine protons' signal can vary in position and may be broadened due to exchange phenomena. libretexts.org

The ¹³C NMR spectrum provides complementary information, identifying each unique carbon atom. For the target molecule, four distinct carbon signals are expected: one for the methyl carbon, and three for the imidazole ring carbons (C2, C4, and C5). The chemical shifts are heavily influenced by the substituents. The C4 carbon, directly attached to the electron-withdrawing nitro group, would be significantly deshielded, as would the C2 carbon bonded to two nitrogen atoms and the amine group. researchgate.netnih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for this compound Predicted values are based on analysis of structurally related nitroimidazole compounds.

| Assignment | ¹H NMR (ppm) | ¹³C NMR (ppm) | Rationale / Notes |

| N-CH₃ | ~ 3.8 | ~ 34 | Singlet signal; typical for N-methyl on an imidazole ring. researchgate.netresearchgate.net |

| C5-H | ~ 7.8 | ~ 123 | Singlet signal; downfield due to aromaticity and influence of adjacent nitro group. researchgate.netresearchgate.net |

| -NH₂ | Variable (e.g., 5.0-7.0) | N/A | Broad singlet; chemical shift is concentration and solvent dependent. May exchange with D₂O. libretexts.org |

| C2-NH₂ | N/A | ~ 148 | Highly deshielded due to attachment to two N atoms and an amino group. |

| C4-NO₂ | N/A | ~ 147 | Deshielded due to direct attachment of the electron-withdrawing nitro group. researchgate.net |

NMR spectroscopy can also probe dynamic processes and conformational preferences. For this compound, a key point of interest is the potential for restricted rotation around the C4-NO₂ bond. The nitro group is known to be nearly coplanar with the imidazole ring in many analogues to maximize resonance stabilization. researchgate.netnih.gov Any significant barrier to rotation could potentially be studied using variable temperature (VT) NMR experiments, where changes in the spectral line shapes upon cooling could indicate the freezing out of different conformers. Similarly, hydrogen bonding involving the amine protons could influence conformational preferences in different solvents, which might be observed as changes in chemical shifts.

High-Resolution Mass Spectrometry (HRMS) for Molecular Integrity and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition of a molecule with high precision and for elucidating its fragmentation patterns. For this compound (molecular formula C₄H₆N₄O₂), HRMS would verify the exact mass of its molecular ion ([M+H]⁺) as 143.0563, confirming its elemental composition. nih.gov

Electron Ionization (EI) or Electrospray Ionization (ESI) followed by tandem mass spectrometry (MS/MS) reveals characteristic fragmentation pathways. Based on studies of related nitroimidazoles, the fragmentation is expected to be dominated by the loss of the nitro group and subsequent ring cleavages. researchgate.net

Key fragmentation steps would likely include:

Loss of NO₂: A primary fragmentation would be the cleavage of the C-N bond to lose a nitrogen dioxide radical (•NO₂, 46 Da), a hallmark of nitroaromatic compounds.

Loss of O or NO: In some cases, initial loss of an oxygen atom (16 Da) or nitric oxide (•NO, 30 Da) from the molecular ion can occur. researchgate.net

Ring Fragmentation: Subsequent fragmentation of the imidazole ring could lead to the loss of small neutral molecules like hydrogen cyanide (HCN, 27 Da). researchgate.net

Table 2: Predicted HRMS Fragmentation for this compound

| m/z (calculated) | Ion Formula | Proposed Identity / Fragmentation Pathway |

| 143.0563 | [C₄H₇N₄O₂]⁺ | Protonated Molecular Ion [M+H]⁺ |

| 127.0512 | [C₄H₇N₄O]⁺ | [M+H - O]⁺ |

| 97.0457 | [C₄H₅N₃]⁺• | [M+H - NO₂]⁺ |

| 70.0400 | [C₃H₄N₂]⁺• | [M+H - NO₂ - HCN]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman, are used to identify the functional groups present in a molecule by detecting the vibrations of its chemical bonds.

The IR spectrum of this compound would show several characteristic absorption bands:

N-H Vibrations: The primary amine group (-NH₂) would exhibit two distinct stretching bands in the 3300-3500 cm⁻¹ region (asymmetric and symmetric stretches) and a scissoring (bending) vibration around 1600-1650 cm⁻¹. libretexts.org

C-H Vibrations: The methyl group and the imidazole ring C-H bond would show stretching vibrations just above 3000 cm⁻¹.

N-O Vibrations: The nitro group (-NO₂) is a very strong IR absorber, showing a prominent asymmetric stretching band around 1520-1560 cm⁻¹ and a symmetric stretching band around 1340-1380 cm⁻¹.

Ring Vibrations: C=N and C=C stretching vibrations within the imidazole ring typically appear in the 1400-1550 cm⁻¹ region.

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the symmetric stretch of the nitro group and the vibrations of the aromatic ring are typically strong, making it a useful confirmatory technique.

Table 3: Key Predicted IR Absorption Bands for this compound

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3300 - 3500 | Asymmetric & Symmetric Stretch | Amine (N-H) |

| 3050 - 3150 | Stretch | Aromatic (C-H) |

| 2850 - 2960 | Stretch | Methyl (C-H) |

| 1600 - 1650 | Scissoring (Bend) | Amine (N-H) |

| 1520 - 1560 | Asymmetric Stretch | Nitro (N-O) |

| 1400 - 1550 | Ring Stretch | Imidazole (C=N, C=C) |

| 1340 - 1380 | Symmetric Stretch | Nitro (N-O) |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides the definitive solid-state structure of a crystalline compound, yielding precise information on bond lengths, bond angles, and intermolecular interactions.

While a crystal structure for this compound is not available, the reported structure of its isomer, 5-amino-1-methyl-4-nitroimidazole, offers significant insight. researchgate.net In the solid state, the imidazole ring is expected to be essentially planar. The substituents (methyl, nitro, and amino groups) will have specific orientations relative to this ring. The C-NO₂ bond will likely have a high degree of double-bond character, causing the nitro group to be nearly coplanar with the imidazole ring to maximize π-conjugation. researchgate.net

A crucial feature in the solid state would be the network of intermolecular hydrogen bonds. The amine group (-NH₂) acts as a hydrogen bond donor, while the oxygen atoms of the nitro group and the sp²-hybridized nitrogen atom of the imidazole ring act as hydrogen bond acceptors. These interactions (N-H···O and N-H···N) would play a dominant role in the formation of the crystal lattice, linking molecules into chains, sheets, or a three-dimensional network. researchgate.net

Table 4: Representative Crystallographic Data for the Analogue 5-Amino-1-methyl-4-nitroimidazole researchgate.net

| Parameter | Value |

| Chemical Formula | C₄H₆N₄O₂ |

| Crystal System | Monoclinic |

| Space Group | P2/c |

| a (Å) | 14.6016(14) |

| b (Å) | 6.2077(6) |

| c (Å) | 12.9876(11) |

| β (°) | 100.742(3) |

| Volume (ų) | 1156.60(19) |

| Z (molecules/cell) | 8 |

Intermolecular Interactions: Analysis of Hydrogen Bonding Networks

The supramolecular architecture of this compound and its analogues is significantly influenced by a variety of intermolecular hydrogen bonds. The presence of donor groups (N-H from the amine) and acceptor groups (the nitro group oxygens and the imidazole ring nitrogens) facilitates the formation of robust hydrogen-bonding networks.

In related nitroimidazole structures, both conventional and unconventional hydrogen bonds are observed. For instance, in the crystal structure of 1-(4-nitrophenyl)-2-methyl-4-nitroimidazole, the packing is dictated by C—H···O and C—H···N hydrogen bonds. researchgate.net These interactions lead to the formation of centrosymmetric dimers through C—H···O bonds, which are then interconnected into tapes along the researchgate.net direction by C—H···N hydrogen bonds. researchgate.net Similarly, in 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine, molecules are linked into chains by N—H⋯N hydrogen bonds, which form centrosymmetric R²₂(8) and R²₂(18) ring motifs. nih.gov These chains are further connected by C—H⋯O and C—H⋯N interactions, creating a three-dimensional network. nih.gov

The analysis of two 5-substituted 2-methyl-4-nitro-1H-imidazoles reveals that infinite chains connected by N-H···N hydrogen bonding are the primary packing motif. nih.gov In the case of 4-nitrobenzene-1,2-diamine, a related compound featuring nitro and amino groups, the structure displays a pleated-sheet two-dimensional arrangement held by R²₂(14) and R⁴₄(20) rings, which are further linked into a three-dimensional structure by additional hydrogen bonds. nih.gov The N—H group of a hydrazone bridge and the C—H group can both interact with a nitro group, acting as hydrogen-bond donors, though they may participate in different motifs. researchgate.net

The hydrogen bonding in imidazole derivatives can be quite complex, as seen in a compound where four independent molecules in the asymmetric unit participate in intermolecular N-H···N hydrogen bonding between the imidazolyl rings, forming one-dimensional chains. dcu.ie These chains are then assembled into a three-dimensional network through inter-chain C-H···π(arene), C-H···O, and C-H···π(C=C) interactions. dcu.ie

Table 1: Hydrogen Bonding Interactions in Nitroimidazole Analogues

| Compound | Hydrogen Bond Type | Resulting Motif / Structure | Reference |

|---|---|---|---|

| 1-(4-nitrophenyl)-2-methyl-4-nitroimidazole | C—H···O, C—H···N | Centrosymmetric dimers connected into tapes and a 2D network | researchgate.net |

| 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine | N—H⋯N, C—H⋯O, C—H⋯N | Chains with R²₂(8) and R²₂(18) loops, forming a 3D network | nih.gov |

| 5-bromo-2-methyl-4-nitro-1H-imidazole | N-H···N, C-Br···O | Infinite chains connected into a 2D grid | nih.gov |

| 2-methyl-4-nitro-1H-imidazole-5-carbonitrile | N-H···N | Infinite chains loosely connected | nih.gov |

| 1,2-bis[(1H-imidazol-2-yl)methylidene]hydrazine | N—H⋯N | One-dimensional ladder-like structure | nih.govnih.gov |

Crystal Packing Architectures and Supramolecular Assembly

The crystal packing of this compound and related compounds is governed by a combination of hydrogen bonding, π–π stacking interactions, and other weak van der Waals forces. These interactions collectively guide the molecules to assemble into well-defined supramolecular architectures.

In many nitroimidazole derivatives, hydrogen bonds are the primary drivers of the crystal packing. For example, in 5-bromo-2-methyl-4-nitro-1H-imidazole, N-H···N hydrogen bonds form infinite chains, which are then interconnected by C-Br···O halogen bonds to create a two-dimensional grid. nih.gov In contrast, for 2-methyl-4-nitro-1H-imidazole-5-carbonitrile, while similar N-H···N chains are present, the absence of strong inter-chain interactions results in a more loosely connected three-dimensional structure. nih.gov

The formation of dimers is a common packing feature. In (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, molecules are linked by a pair of N—H⋯O hydrogen bonds to form an inversion dimer with an R²₂(8) ring motif. nih.gov Similarly, centrosymmetric dimers generated by C—H⋯O hydrogen bonds are the first level of organization in the crystal structure of 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole. researchgate.net These dimers are further assembled into rows and a two-dimensional network via other hydrogen bonds. researchgate.net The analysis of a broad range of N1-aryl substituted-2-pyrazolines shows that molecular packing often follows patterns that involve molecules arranging into chains, with additional contacts potentially extending the dimensionality of the network. acs.org

Dihedral Angle Analysis and Planarity Assessment of Ring Systems

In analogues containing multiple ring systems, the dihedral angle between the planes of the rings is a critical parameter. For instance, in 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole, the dihedral angle between the benzene (B151609) and imidazole rings is a mere 7.72 (5)°. researchgate.netnih.gov This near-coplanarity suggests significant electronic conjugation across the molecule. In contrast, a much larger dihedral angle of 73.33 (5)° is found between the imidazole ring and the benzene ring in (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, indicating a substantially twisted conformation. nih.gov A similarly large dihedral angle of 70.86 (15)° is observed between the imidazole and thiadiazole rings in 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine. nih.gov In 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, the imidazole and nitrophenyl rings are tilted at a dihedral angle of 57.89 (7)°. researchgate.net

The orientation of substituents relative to the ring to which they are attached is also crucial. The nitro group, for example, often exhibits a slight twist from the plane of the imidazole ring. In 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole, this dihedral angle is 7.0 (3)°. researchgate.net In (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide, the nitro group is nearly coplanar with the imidazole ring, with an O—N—C—C torsion angle of −0.2 (2)°. nih.gov

Computational studies, such as Density Functional Theory (DFT), can complement experimental data, providing insights into the conformational landscape. For some 4-nitroimidazolyl-1,4-dihydropyridine derivatives, calculations have shown that the dihydropyridine (B1217469) ring exists in a flattened boat-type conformation. researchgate.net

Table 2: Dihedral Angles in Nitroimidazole Analogues

| Compound | Ring Systems / Groups | Dihedral Angle (°) | Reference |

|---|---|---|---|

| 1-methyl-2-[(E)-2-(4-methylphenyl)ethenyl]-4-nitro-1H-imidazole | Benzene Ring & Imidazole Ring | 7.72 (5) | researchgate.netnih.gov |

| (E)-N′-(4-Methoxybenzylidene)-2-(2-methyl-4-nitro-1H-imidazol-1-yl)acetohydrazide | Benzene Ring & Imidazole Ring | 73.33 (5) | nih.gov |

| 5-[(2-Methyl-4-nitro-1H-imidazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine | Imidazole Ring & Thiadiazole Ring | 70.86 (15) | nih.gov |

| 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | Imidazole Ring & Nitrophenyl Ring | 57.89 (7) | researchgate.net |

| 2-Methyl-4-nitro-1-(4-nitrophenyl)-1H-imidazole | Nitro Group & Imidazole Ring | 7.0 (3) | researchgate.net |

UV-Visible Spectroscopy for Electronic Structure and Chromophore Characterization

UV-Visible spectroscopy is a valuable technique for probing the electronic transitions within this compound and its analogues, providing information about the chromophoric parts of the molecule. The imidazole ring itself, along with the nitro and amino substituents, constitutes the primary chromophore system.

The absorption spectrum of imidazole compounds is characterized by bands in the UV region. For instance, imidazole has a λ(max) at approximately 206 nm. wikipedia.org Substituted imidazoles, particularly those with chromophoric groups like nitro functions, exhibit more complex spectra. A study of 4-nitroimidazole (B12731) (4-NI) showed its atmospheric photolysis occurs in the near-UV range of 300–400 nm. researchgate.net

The electronic properties and excited states of nitroimidazole derivatives can be investigated using time-dependent density functional theory (TD-DFT) computations. mdpi.com These calculations help in assigning the observed electronic transitions. The spectra of these compounds are largely determined by the 2-nitroimidazole (B3424786) moiety. mdpi.com For example, in nickel(II) complexes with substituted imidazoles, a strong absorption peak below 300 nm is thought to be associated with the imidazole ligand, as a similar absorption is reported for imidazole-2-carboxaldehyde (λ(max) at 280 nm). researchgate.net This indicates that the electronic structure of the imidazole ring system is the dominant contributor to the UV absorption profile. The presence of the nitro group, a strong electron-withdrawing group, and the amino group, an electron-donating group, on the imidazole ring in this compound would be expected to cause a significant shift in the absorption bands compared to unsubstituted imidazole, likely leading to absorptions at longer wavelengths (bathochromic shift) due to extended conjugation and charge-transfer transitions.

Theoretical and Computational Chemistry Investigations of 1 Methyl 4 Nitro 1h Imidazol 2 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory (DFT))

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the fundamental properties of molecular systems. For 1-Methyl-4-nitro-1H-imidazol-2-amine, DFT methods, such as B3LYP with a suitable basis set like 6-311++G(d,p), are widely used to obtain an optimized molecular geometry and to analyze its electronic characteristics. nih.gov

Electronic Structure and Molecular Orbital Analysis (HOMO/LUMO Characterization)

The electronic behavior of a molecule is primarily governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its capacity to accept an electron. irjweb.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com

A larger HOMO-LUMO gap suggests higher stability and lower chemical reactivity, whereas a smaller gap indicates a more reactive species. irjweb.com For this compound, the analysis of its frontier orbitals reveals the distribution of electron density and identifies the regions most susceptible to electrophilic and nucleophilic attack. The nitro group, being a strong electron-withdrawing group, is expected to significantly influence the energy and localization of the LUMO, making the imidazole (B134444) ring electron-deficient. Conversely, the amino group and the imidazole ring itself would contribute significantly to the HOMO.

Table 1: Illustrative Frontier Orbital Data for this compound (Theoretical)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.50 |

| ELUMO | -2.25 |

Note: The values in this table are illustrative and represent typical data that would be obtained from DFT calculations for a molecule with these functional groups.

Charge Distribution and Electrostatic Potential Mapping

The distribution of electron density within the this compound molecule can be quantified through methods like Mulliken population analysis. irjweb.com This analysis assigns partial charges to each atom, providing a picture of the charge distribution across the molecule. The nitrogen and oxygen atoms of the nitro group are expected to carry significant negative charges, while the carbon atom attached to the nitro group and the hydrogen atoms of the methyl and amino groups would likely exhibit positive charges.

A more intuitive visualization of the charge distribution is provided by the Molecular Electrostatic Potential (MEP) map. The MEP map illustrates the electrostatic potential on the electron density surface of the molecule. researchgate.net Regions of negative potential (typically colored red) indicate areas rich in electrons and are prone to electrophilic attack. For this compound, these regions would be concentrated around the oxygen atoms of the nitro group. Conversely, regions of positive potential (typically colored blue) are electron-deficient and susceptible to nucleophilic attack. These would likely be found around the hydrogen atoms and the carbon atoms of the imidazole ring. researchgate.net

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is instrumental in mapping out the intricate details of chemical reactions, providing insights that are often difficult to obtain through experimental means alone.

Potential Energy Surface Mapping for Key Reactions

By mapping the potential energy surface (PES), chemists can identify the most energetically favorable pathways for a chemical reaction. For this compound, this could involve studying reactions such as electrophilic substitution on the imidazole ring or nucleophilic attack at the carbon bearing the nitro group. The PES provides a landscape of energy changes as the reactants transform into products, highlighting intermediates and transition states.

Transition State Characterization and Reaction Barrier Calculation

A crucial aspect of understanding reaction mechanisms is the characterization of the transition state—the highest energy point along the reaction coordinate. Computational methods can be used to locate and characterize the geometry of the transition state and to calculate the activation energy barrier for the reaction. researchgate.net A lower activation energy barrier corresponds to a faster reaction rate. For instance, in a potential reduction of the nitro group of this compound, computational modeling could determine the energy required to overcome the transition state for this transformation.

Table 2: Illustrative Calculated Activation Energies for a Hypothetical Reaction of this compound

| Reaction | Transition State Geometry | Activation Energy (kcal/mol) |

|---|---|---|

| Nitro Group Reduction | C-N-O bond angle distortion | 25.5 |

Note: The values in this table are for illustrative purposes to demonstrate the type of data generated from transition state calculations.

Prediction of Chemical Reactivity and Selectivity based on Electronic Properties

The electronic properties derived from quantum chemical calculations serve as powerful predictors of a molecule's reactivity and selectivity in chemical reactions. Global reactivity descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. irjweb.com

Electronegativity (χ) measures the ability of a molecule to attract electrons.

Chemical Hardness (η) indicates the resistance to change in electron distribution. irjweb.com

The Electrophilicity Index (ω) quantifies the ability of a molecule to accept electrons.

These descriptors can predict how this compound will behave in the presence of other reagents. For example, a high electrophilicity index would suggest that the molecule is a good electrophile. Furthermore, local reactivity descriptors, such as the Fukui function, can be employed to predict the specific sites within the molecule that are most likely to undergo electrophilic, nucleophilic, or radical attack. For this compound, these calculations would likely confirm that the carbon atoms of the imidazole ring and the nitro group are key sites for reactivity.

Table 3: List of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| 1-Methyl-4-nitro-1H-imidazole |

| 2-Methyl-5-nitro-1H-imidazole |

| 4-Nitroimidazole (B12731) |

| Azathioprine |

Molecular Dynamics Simulations for Conformational Landscapes and Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to explore the conformational landscapes and intrinsic flexibility of molecules over time. By simulating the atomic motions of a molecule, researchers can understand its dynamic behavior, identify stable conformations, and analyze how it might change shape, which is crucial for its biological activity and interactions.

While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the reviewed literature, research on closely related 4-nitroimidazole analogues provides significant insights. For instance, a 200-nanosecond MD simulation was performed on novel synthesized tetrazole and 1,3,4-thiadiazole (B1197879) derivatives of 4-nitroimidazole to analyze their stability when complexed with a biological target, the tyrosine kinase-3 receptor. researchgate.net The simulations demonstrated stable interactions and consistent conformational fluctuations between the ligand-protein complexes, indicating that the core 4-nitroimidazole structure can maintain stable binding within a receptor pocket over time. researchgate.net The analysis of root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) in such studies reveals the stability of the ligand-protein complex and the flexibility of individual residues, respectively.

In a broader context, MD simulations are frequently employed to validate the findings of molecular docking. pensoft.net For example, in studies of 1,2,4-triazole (B32235) derivatives, MD simulations were used to assess the stability of ligand-receptor complexes that were predicted by docking studies. pensoft.net This dual approach ensures that the predicted binding mode is not only energetically favorable but also dynamically stable. These studies collectively suggest that the 4-nitroimidazole scaffold, central to this compound, is a viable candidate for stable molecular interactions, with its conformational flexibility being a key determinant of its binding affinity and stability.

| Parameter | Description | Relevance to Conformational Analysis |

| Simulation Time | The duration of the molecular dynamics simulation (e.g., 200 ns). researchgate.net | Longer simulations provide a more comprehensive exploration of the possible conformations the molecule can adopt. |

| RMSD (Root-Mean-Square Deviation) | A measure of the average distance between the atoms of the simulated molecule and a reference structure. | Indicates the stability of the molecule's conformation over time. A stable RMSD suggests the molecule has reached an equilibrium state. |

| RMSF (Root-Mean-Square Fluctuation) | Measures the fluctuation of individual atoms or residues from their average position. | Highlights the flexible regions of the molecule. For the imidazole ring, this can show the movement of substituent groups. |

| Conformational Clustering | A method to group similar structures from the MD trajectory. | Identifies the most populated and thus most stable conformational states of the molecule. |

In Silico Studies of Molecular Interactions at a Mechanistic Level (e.g., binding pocket analysis)

In silico studies, particularly molecular docking and binding free energy calculations, are essential for predicting and analyzing how a ligand like this compound might interact with a biological target at the molecular level. These computational methods help identify key amino acid residues in a binding pocket that are crucial for interaction and predict the strength of this binding.

Research on potent 4-nitroimidazole derivatives has utilized these techniques to elucidate their mechanism of action. In one study, a tetrazole derivative of 4-nitroimidazole (referred to as compound 17 ) was docked into the active site of Fms-like tyrosine kinase-3 (FLT3), a putative protein target in acute myeloid leukemia. researchgate.net The study reported a strong binding affinity, evidenced by a favorable docking score. researchgate.net The analysis revealed that the compound's stability within the binding pocket was driven by significant hydrophobic interactions with the active site residues. researchgate.net

To further quantify this interaction, Molecular Mechanics/Poisson-Boltzmann Surface Area (MM-PBSA) calculations were performed on the docked complexes from the MD simulations. This method provides an estimation of the binding free energy, offering a more accurate picture of the ligand's affinity for the receptor than docking scores alone. The results for the 4-nitroimidazole derivative 17 showed a highly favorable binding free energy, suggesting it forms a very stable complex with the tyrosine kinase-3 receptor. researchgate.net

Such in silico investigations are critical for structure-based drug design. By identifying the specific hydrogen bonds, hydrophobic interactions, and π-π stacking that govern the binding of 4-nitroimidazole analogues, researchers can rationally design new derivatives with improved potency and selectivity. pensoft.netresearchgate.net The analysis of the binding pocket allows for the optimization of substituents on the imidazole ring to maximize favorable contacts and minimize steric clashes, thereby enhancing biological activity. pensoft.net

| Parameter / Method | Finding for 4-Nitroimidazole Derivative (Compound 17) researchgate.net | Significance |

| Protein Target | Fms-like tyrosine kinase-3 (FLT3) | A validated target for certain cancers, suggesting a potential therapeutic application for this class of compounds. |

| Docking Score | -8.132 kcal/mol | Indicates a strong predicted binding affinity between the ligand and the protein's active site. |

| Key Interactions | Favorable hydrophobic interactions | These non-covalent interactions are crucial for the stability and specificity of the ligand within the binding pocket. |

| Binding Free Energy (MM-PBSA) | -184.6 kJ/mol | A strong negative value confirms a highly stable and energetically favorable ligand-receptor complex. |

Structure Reactivity and Structure Mechanistic Activity Relationships

Correlating Substituent Effects with Chemical Reactivity of the Imidazole (B134444) Core

The reactivity of the imidazole ring in 1-Methyl-4-nitro-1H-imidazol-2-amine is profoundly influenced by the electronic and steric properties of its substituents: the 1-methyl group, the 2-amino group, and the 4-nitro group.

The chemical reactivity of the imidazole core is largely governed by the interplay between the electron-donating amino group (-NH₂) at the C2 position and the powerful electron-withdrawing nitro group (-NO₂) at the C4 position. This "push-pull" electronic arrangement significantly modulates the electron density distribution across the heterocyclic ring.

The amino group, a strong activating group, donates electron density into the imidazole ring through resonance. Conversely, the nitro group strongly withdraws electron density via both resonance and inductive effects. This withdrawal is a critical feature for the biological activity of nitroimidazoles, as it lowers the reduction potential of the nitro group, facilitating its bioreduction. nih.gov Computational studies on substituted nitroimidazoles have shown that electron-withdrawing substituents increase properties like ionization potential and electrophilicity while decreasing the basicity of the ring nitrogens. rsc.orgsci-hub.se The methyl group at the N1 position also contributes a mild electron-donating inductive effect. The net result of these competing influences is a highly polarized molecule with specific sites activated for chemical reactions.

| Substituent | Position | Electronic Effect | Impact on Imidazole Core |

|---|---|---|---|

| Nitro (-NO₂) | C4 | Strongly electron-withdrawing (-I, -M) | Decreases electron density on the ring, increases electrophilicity, and lowers the reduction potential. rsc.orgsci-hub.se |

| Amino (-NH₂) | C2 | Strongly electron-donating (+M > -I) | Increases electron density on the ring, enhances nucleophilicity at certain positions. |

| Methyl (-CH₃) | N1 | Weakly electron-donating (+I) | Slightly increases electron density; influences regioselectivity of reactions. |

Steric interactions between adjacent substituents can influence the planarity of the imidazole ring and the rotational freedom of the functional groups, thereby affecting reactivity and molecular recognition. In this compound, potential steric strain can arise between the N1-methyl group and the C2-amino group, as well as between the C4-nitro group and the hydrogen atom at C5.

Computational studies on related nitroimidazoles have indicated that while the imidazole ring itself tends to remain largely planar, bulky substituents can be pushed out of this plane. sci-hub.se The methyl group at position 2, for instance, has been shown to influence the stability and cause deviations from planarity. sci-hub.se The orientation of the nitro group relative to the imidazole ring is critical for its electronic effects and interactions with biological targets. Significant steric hindrance could force the nitro group to twist out of the plane of the ring, which would reduce the resonance component of its electron-withdrawing effect and potentially alter its reduction potential and reactivity.

Rational Design Principles for Modulating Chemical Reactivity and Selectivity

The development of new nitroimidazole-based agents is guided by rational design principles derived from structure-activity relationship (SAR) studies. These principles aim to optimize desired activities while minimizing unwanted effects by systematically modifying the chemical structure. For a scaffold like this compound, several strategies could be employed to modulate its reactivity and selectivity.

Bioisosteric Replacement : Replacing key atoms or groups with others that have similar physical or chemical properties (bioisosteres) is a common strategy. For example, in bicyclic nitroimidazoles, replacing the ether oxygen atom with nitrogen or sulfur yielded equipotent analogs, demonstrating that the electronic nature of this position is critical. nih.gov

Positional Isomerism : The position of the nitro group is a fundamental determinant of activity. 4- and 5-nitroimidazoles exhibit distinct biological profiles, with 4-nitroimidazoles generally showing broader activity. acs.orgnih.gov 2-Nitroimidazoles have a higher reduction potential, making them more easily reduced and suitable for applications like hypoxia imaging. nih.gov

Linker Extension : The potency of some bicyclic nitroimidazoles was significantly improved by extending the linker region between the core and a terminal hydrophobic group. nih.gov This suggests that optimizing the spatial orientation and distance to target interaction sites is a valid design strategy.

| Design Principle | Structural Modification Example | Observed Effect on Activity | Reference |

|---|---|---|---|

| Alter Lipophilicity | Addition of a lipophilic tail to 4-nitroimidazoles. | Required for both aerobic and anaerobic activity. | acs.org |

| Bioisosteric Replacement | Replacing a 2-position oxygen with nitrogen or sulfur in bicyclic nitroimidazoles. | Resulted in equipotent analogs. | nih.gov |

| Positional Isomerism | Using a 4-nitro vs. a 5-nitroimidazole core. | 4-nitroimidazoles showed broader activity against M. tuberculosis. | acs.orgnih.gov |

| Linker Modification | Extending the linker between the imidazo-oxazine core and an aromatic substituent. | Significant improvement in potency. | nih.gov |

Mechanistic Understanding of Molecular Interactions within Defined Biological Contexts (strictly non-clinical)

The biological effects of nitroimidazoles are not caused by the parent drug itself but by reactive species generated after its metabolic activation. This activation and subsequent interaction with cellular components are central to its mechanism of action.

Once reductively activated, nitroimidazoles become highly reactive and can covalently bind to a variety of biological macromolecules, including DNA, proteins, and enzymes. nih.gov This indiscriminate binding disrupts their normal function, leading to cellular damage.

Interaction with DNA : Studies have shown that activated nitroimidazoles can cause DNA damage. The interaction is often covalent, leading to modifications that weaken the glycosidic bond. nih.gov Some research indicates a degree of specificity, with a prominent interaction observed with guanine (B1146940) residues. nih.gov This covalent modification can lead to strand scission and interfere with DNA replication and transcription.

Interaction with Proteins and Enzymes : Reductively activated nitroimidazoles form adducts with proteins, particularly with thiol-containing residues like cysteine. nih.gov Key enzymes involved in the reduction process are themselves vulnerable targets. For instance, thioredoxin reductase, which can activate nitroimidazoles, is also susceptible to adduct formation with the reactive intermediates it generates. nih.gov This creates a self-amplifying cycle of enzyme inactivation. Other studies have identified topoisomerase IV as a direct protein target for certain nitroimidazole derivatives, leading to the inhibition of DNA decatenation. nih.gov

| Macromolecule | Type of Interaction | Consequence of Interaction | Reference |

|---|---|---|---|

| DNA | Covalent modification, particularly at guanine residues. | Weakening of glycosidic bonds, strand breaks, inhibition of replication. | nih.gov |

| Proteins (general) | Covalent adduct formation, especially with thiol groups (cysteine). | Loss of protein function. | nih.gov |

| Thioredoxin Reductase | Covalent adduct formation. | Inhibition of the enzyme responsible for activating the drug. | nih.gov |

| Topoisomerase IV | Direct inhibition (observed in specific derivatives). | Inhibition of DNA decatenation, disruption of DNA replication. | nih.gov |

The cornerstone of nitroimidazole activity is the reductive activation of the nitro group. This process is typically enzymatic and occurs preferentially under hypoxic (low oxygen) conditions. In the presence of oxygen, the initial radical anion can be re-oxidized back to the parent compound in a "futile cycle," which spares normal, well-oxygenated tissues. nih.gov

The reduction of the nitro group is a stepwise process that generates several highly reactive intermediates:

One-electron reduction : The nitro group accepts an electron, often from a flavin-dependent nitroreductase, to form a nitro radical anion (R-NO₂⁻•). nih.gov

Further Reduction : This radical anion can undergo further reduction. A four-electron reduction process is believed to be required for maximal covalent binding, leading to the formation of a hydroxylamine (B1172632) derivative (R-NHOH). nih.gov

Intermediate Species : Along this pathway, other reactive species are formed, such as the nitrosoimidazole (R-NO), which is highly reactive towards nucleophiles like sulfhydryl groups in proteins. nih.gov

These generated species—the nitroso, hydroxylamine, and radical intermediates—are the ultimate effectors responsible for the covalent modification of the biological macromolecules described previously, leading to widespread cellular damage. nih.gov

Molecular Recognition and Binding Specificity of Imidazole Derivatives